Guanidine, (3-methylphenyl)-, sulfate

CAS No.: 61747-02-2

Cat. No.: VC19500564

Molecular Formula: C8H13N3O4S

Molecular Weight: 247.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61747-02-2 |

|---|---|

| Molecular Formula | C8H13N3O4S |

| Molecular Weight | 247.27 g/mol |

| IUPAC Name | 2-(3-methylphenyl)guanidine;sulfuric acid |

| Standard InChI | InChI=1S/C8H11N3.H2O4S/c1-6-3-2-4-7(5-6)11-8(9)10;1-5(2,3)4/h2-5H,1H3,(H4,9,10,11);(H2,1,2,3,4) |

| Standard InChI Key | FEROOFQUPKKJAT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N=C(N)N.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

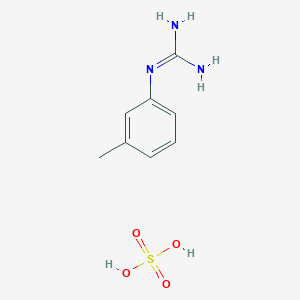

Guanidine, (3-methylphenyl)-, sulfate (CAS: 6976-06-3) is a guanidinium sulfate derivative with the molecular formula C₈H₁₃N₃O₄S and a molecular weight of 247.272 g/mol . The compound exists as a hemisulfate salt, implying a 2:1 molar ratio between the guanidine cation and sulfate anion. Its structure consists of a 3-methylphenyl group bonded to a guanidinium moiety, stabilized by resonance (Figure 1). The sulfate anion contributes to the compound’s ionic character, enhancing its solubility in polar solvents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 6976-06-3 |

| Molecular Formula | C₈H₁₃N₃O₄S |

| Molecular Weight | 247.272 g/mol |

| Exact Mass | 247.063 g/mol |

| PSA (Polar Surface Area) | 144.88 Ų |

| LogP (Partition Coefficient) | 2.6014 |

Synonyms and Nomenclature

The compound is alternatively termed m-Tolyl-guanidin sulfate or (3-Methylphenyl)guanidine hemisulfate, reflecting its IUPAC nomenclature . These synonyms are critical for cross-referencing in chemical databases and literature.

Synthesis and Preparation

Conventional Synthetic Routes

The synthesis of guanidine derivatives often employs the Rathke method, which involves reacting isothiouronium salts with primary amines . For (3-methylphenyl)guanidine sulfate, a plausible pathway includes:

-

Guanylation of 3-methylaniline: Reacting 3-methylaniline with an isothiouronium salt (e.g., S-methylisothiourea) to form the guanidine intermediate.

-

Salt Formation: Treating the intermediate with sulfuric acid to yield the hemisulfate salt .

This method ensures high purity and scalability, as evidenced by its application in producing analogous guanidinium salts .

Physicochemical Properties

Solubility and Stability

The sulfate salt form confers high water solubility, a trait common among guanidinium salts due to their ionic nature . The compound’s LogP value of 2.60 suggests moderate lipophilicity, enabling compatibility with both aqueous and organic phases . Stability data indicate that it remains intact under ambient conditions but may decompose at elevated temperatures (>200°C) .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1643 cm⁻¹ (C=N stretch) and ~1150 cm⁻¹ (SO₄²⁻ symmetric stretch) confirm the presence of guanidinium and sulfate groups .

-

NMR: ¹H NMR signals at δ 2.35 ppm (methyl group) and δ 7.2–7.5 ppm (aromatic protons) align with the 3-methylphenyl substituent .

Applications in Science and Industry

Biochemical Research

Guanidinium salts are widely used as protein denaturants due to their chaotropic effects. For instance, guanidinium chloride disrupts hydrogen bonding in proteins, leading to unfolding . While specific studies on (3-methylphenyl)guanidine sulfate are scarce, its structural similarity suggests potential utility in biophysical studies or nucleic acid purification .

Organic Synthesis

The compound’s strong basicity makes it a candidate for base-catalyzed reactions. In MCRs, guanidine derivatives facilitate the formation of pyrimidines and triazines, which are pivotal in drug discovery . For example, its use in the Biginelli reaction could yield dihydropyrimidinones with pharmacological activity .

Industrial Applications

Guanidinium sulfates are employed in explosives and propellants due to their high nitrogen content and stability . The 3-methylphenyl variant may offer tailored combustion properties, though industrial adoption remains speculative without further data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume